molecular formula C21H28O4 B10854046 3-(2,6-Dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

3-(2,6-Dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

Cat. No.: B10854046
M. Wt: 344.4 g/mol
InChI Key: LQHAPFLIUQWVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(?)-7-nor-7-carboxy Cannabidiol is a derivative of cannabidiol, a prominent non-psychoactive compound found in the cannabis plant. This compound is of interest due to its potential therapeutic properties and its role in various biochemical pathways.

Preparation Methods

The preparation of (?)-7-nor-7-carboxy Cannabidiol involves several synthetic routes. One common method includes the conversion of olive alcohol into olive alcohol diester, followed by a coupling reaction to obtain cannabidiol diester. The cannabidiol diester is then purified and hydrolyzed to remove the ester groups, resulting in high-purity cannabidiol . Another method involves extracting cannabidiol from cannabis using eutectic solvents, which are green, biodegradable, and non-toxic .

Chemical Reactions Analysis

(?)-7-nor-7-carboxy Cannabidiol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(?)-7-nor-7-carboxy Cannabidiol has numerous scientific research applications:

Comparison with Similar Compounds

(?)-7-nor-7-carboxy Cannabidiol is similar to other cannabinoids such as cannabidiol, cannabigerol, and cannabinol. it is unique in its specific chemical structure and the resulting pharmacological properties. For instance:

These differences highlight the unique therapeutic potential of (?)-7-nor-7-carboxy Cannabidiol compared to other cannabinoids.

Properties

IUPAC Name

3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHAPFLIUQWVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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